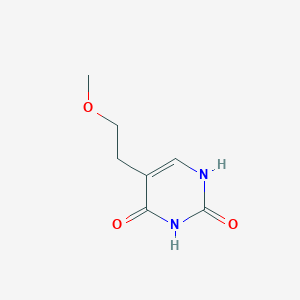






|
REACTION_CXSMILES
|
CS([O:5][CH2:6][CH2:7][C:8]1[C:9](=[O:15])[NH:10][C:11](=[O:14])[NH:12][CH:13]=1)(=O)=O.[CH3:16]O>>[CH3:16][O:5][CH2:6][CH2:7][C:8]1[C:9](=[O:15])[NH:10][C:11](=[O:14])[NH:12][CH:13]=1
|


|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)OCCC=1C(NC(NC1)=O)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the suspension is heated to 120°-130° C. for one hour in a pressure vessel
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
the crystals obtained
|
|
Type
|
FILTRATION
|
|
Details
|
are filtered off
|
|
Type
|
WASH
|
|
Details
|
washed with methanol
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COCCC=1C(NC(NC1)=O)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |